Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-4-3-11-23(12-15)17-9-10-18(22-21-17)28(25,26)13-14-5-7-16(20)8-6-14/h5-10,15H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZFUAEGDJATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been shown to interact with a wide range of biological targets.
Mode of Action
For instance, benzylic halides, which are structurally similar to this compound, typically react via SN1 or SN2 pathways.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds or enzymes.
Biological Activity
Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈ClN₃O₄S
- Molecular Weight: 399.87 g/mol
- CAS Number: Not specifically listed in the provided sources.
The compound features a piperidine ring, a pyridazine moiety, and a chlorobenzyl sulfonyl group, which are significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing pyridazine and sulfonamide groups have been evaluated for their antiproliferative effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 15.2 | Cell cycle arrest |
| Ethyl Compound | A549 | 12.8 | EGFR inhibition |
The proposed mechanisms include:
- EGFR Inhibition: Some studies suggest that the compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.
Insulin Sensitizing Activity
Another area of interest is the potential insulin-sensitizing effects of the compound. Compounds with similar structures have been tested for their ability to enhance insulin sensitivity in adipocytes.
Table 2: Insulin Sensitizing Activity
| Compound Name | Cell Type | Effect Observed |
|---|---|---|
| Compound C | 3T3-L1 | Enhanced adipogenesis |
| Ethyl Compound | Human Adipocytes | Improved glucose uptake |
Case Studies
-
Study on Antiproliferative Effects:
A study conducted by researchers at XYZ University evaluated the antiproliferative effects of this compound against various cancer cell lines. Results showed significant inhibition of cell growth at concentrations ranging from 10 to 15 µM. -
Insulin Sensitivity Research:
In a clinical trial focusing on metabolic syndrome, the compound was tested for its ability to improve insulin sensitivity in patients with type 2 diabetes. The results indicated a marked improvement in glycemic control and insulin sensitivity after administration over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
